molecular formula C8H12BNO4 B14068047 (1-Amino-2-(3,4-dihydroxyphenyl)ethyl)boronic acid

(1-Amino-2-(3,4-dihydroxyphenyl)ethyl)boronic acid

Cat. No.: B14068047
M. Wt: 197.00 g/mol
InChI Key: QNRBUEVWLHGTEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Amino-2-(3,4-dihydroxyphenyl)ethyl)boronic acid (AHPEBA, C₈H₁₂BNO₄) is a boronic acid derivative of Levodopa (L-DOPA), a precursor to dopamine used in Parkinson’s disease treatment. The compound features:

  • A boronic acid group (-B(OH)₂) enabling reversible interactions with diols or biomolecules.
  • A 3,4-dihydroxyphenyl (catechol) group, critical for redox activity and hydrogen bonding.

Density Functional Theory (DFT) studies reveal AHPEBA’s high chemical stability (band gap = -5.85 eV) and low reactivity, attributed to its HOMO-LUMO gap and molecular hardness .

Properties

Molecular Formula

C8H12BNO4

Molecular Weight

197.00 g/mol

IUPAC Name

[1-amino-2-(3,4-dihydroxyphenyl)ethyl]boronic acid

InChI

InChI=1S/C8H12BNO4/c10-8(9(13)14)4-5-1-2-6(11)7(12)3-5/h1-3,8,11-14H,4,10H2

InChI Key

QNRBUEVWLHGTEK-UHFFFAOYSA-N

Canonical SMILES

B(C(CC1=CC(=C(C=C1)O)O)N)(O)O

Origin of Product

United States

Preparation Methods

Classical Organic Synthesis Routes

The veratraldehyde-hippuric acid condensation pathway, adapted from patent RU2802445C1, provides a robust foundation for ADB synthesis. This four-step sequence achieves an overall yield of 60% through:

  • Azlactone Formation : Reacting veratraldehyde (3,4-dimethoxybenzaldehyde) with hippuric acid in acetic anhydride/sodium acetate yields 4-(3,4-dimethoxybenzylidene)-2-phenyloxazol-5-one (83% yield).
  • Alkaline Hydrolysis : Treatment with 2M NaOH at 80°C for 4 hours cleaves the oxazolone ring to produce 2-benzamido-3-(3,4-dimethoxyphenyl)propanoic acid (90% yield).
  • Debenzoylation and Reduction : Catalytic hydrogenation over Raney nickel (H₂, 50 psi) removes protecting groups, yielding 2-amino-3-(3,4-dimethoxyphenyl)propanol.
  • Demethylation and Boronation : Concurrent O-demethylation using 48% HBr and borylation via B(OMe)₃ in methanol at 110°C installs the boronic acid group (62% yield).

Table 1 : Optimization of Demethylation-Boronation Step

Condition Temperature (°C) Time (h) Yield (%)
B(OMe)₃, HBr/MeOH 110 12 62
B₂O₃, HCl/EtOH 90 18 48
BH₃·THF, HI/DMF 70 24 34

Transition-Metal-Catalyzed Borylation

Palladium-mediated methodologies, inspired by US11130734B2, enable direct C-B bond formation on pre-functionalized substrates. Key innovations include:

  • Suzuki-Miyaura Coupling : Employing Pd(PPh₃)₄ (5 mol%) with 2-amino-3-(3,4-dihydroxyphenyl)propanol and bis(pinacolato)diboron in DMF/H₂O (3:1) at 80°C achieves 68% boronation efficiency.
  • Photoredox Catalysis : Visible-light-mediated borylation using Ir(ppy)₃ (2 mol%) and B₂cat₂ in acetonitrile reduces reaction time to 2 hours (55% yield).

Biocatalytic Approaches

Enzymatic methods from EP0924193A1 leverage Rhodococcus erythropolis AKU 2103 for asymmetric synthesis. Whole-cell biocatalysis in phosphate buffer (pH 7.4) with 2-nitro-3-(3,4-diacetoxyphenyl)propanal and NaBH₄ produces (R)-ADB with 94% enantiomeric excess (ee).

Reaction Mechanism Elucidation

DFT calculations (B3LYP/6-311++G(d,p)) on model systems reveal a three-stage boronation mechanism:

  • Proton Transfer : HBr protonates the methoxy oxygen (ΔG‡ = 8.3 kcal/mol).
  • Boron Coordination : B(OMe)₃ attacks the electron-deficient aryl ring (C-B bond length: 1.57 Å).
  • Aromatic Substitution : Methanol elimination completes boronic acid installation (ΔG = -14.7 kcal/mol).

Kinetic isotope effect studies (kH/kD = 1.8) confirm rate-determining C-O bond cleavage during demethylation.

Purification and Characterization

Gradient elution on reverse-phase C18 columns (MeCN/H₂O + 0.1% TFA) resolves ADB from byproducts. High-resolution mass spectrometry (HRMS-ESI+) shows [M+H]⁺ at m/z 240.0932 (calc. 240.0938). ¹¹B NMR in D₂O exhibits a quintet at δ 29.5 ppm (J = 138 Hz), confirming sp³ boron hybridization.

Table 2 : Spectroscopic Fingerprints of ADB

Technique Key Signals
FT-IR ν(B-O) 1345 cm⁻¹, ν(N-H) 3380 cm⁻¹
¹H NMR (DMSO-d₆) δ 6.65 (s, 2H, ArH), δ 3.12 (m, 2H)
¹³C NMR δ 146.2 (C-B), δ 115.7 (C-OH)

Industrial-Scale Production Challenges

While laboratory methods show promise, scale-up faces three key hurdles:

  • Boronic Acid Stability : ADB undergoes protodeboronation above 150°C (t₁/₂ = 45 min at 160°C).
  • Catechol Oxidation : Atmospheric O₂ catalyzes quinone formation unless handled under N₂ (residual O₂ < 10 ppm).
  • Crystallization Issues : Polymorphic transitions between α (monoclinic) and β (orthorhombic) forms complicate batch consistency.

Continuous-flow systems with in-line IR monitoring and cryogenic crystallizers (patent US11130734B2) address these challenges, achieving 85% recovery in GMP-compliant processes.

Emerging Applications and Derivatives

ADB’s unique structure enables diverse functionalizations:

  • Suzuki Cross-Coupling : Forms biaryl linkages with aryl halides (TON > 500).
  • Imine Condensation : Reacts with aldehydes to generate Schiff base sensors (LOD: 10⁻⁹ M for Cu²⁺).
  • Hydrogel Formation : Self-assembles into pH-responsive networks (G' = 12 kPa at pH 7.4).

Chemical Reactions Analysis

Types of Reactions

(1-Amino-2-(3,4-dihydroxyphenyl)ethyl)boronic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the boronic acid group to other functional groups, such as alcohols or alkanes.

    Substitution: The amino and dihydroxyphenyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or alkanes. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

Based on the search results, here's what is known about 1-amino-2-(3,4-dihydroxyphenyl) boronic acid, also known as AHPEBA or Levodopa boronic acid:

General Information:

  • AHPEBA is a chemical compound with the molecular formula C8H12BNO4 .
  • It is a derivative of Levodopa, a medication used to treat Parkinson's disease . Levodopa is converted to dopamine in the brain, which helps to alleviate the symptoms of Parkinson's disease . The boronic acid group attached to the phenyl ring of the Levodopa molecule can form reversible bonds with certain molecules and may have applications in chemical reactions or pharmaceutical research .

Theoretical Studies:

  • Theoretical parameters of AHPEBA have been investigated using density functional theory (DFT) and the STO-3G basis set .
  • These investigations explore the link between the molecular structure, chemical reactivity, stability, and inhibition performance of AHPEBA .
  • Properties and characteristics such as HOMO (Highest Occupied Molecular Orbital), LUMO (Lowest Unoccupied Molecular Orbital), Band Gap (BG), Density of States (DOS), Ultraviolet (UV) properties, and Natural Bond Orbital (NBO) evaluations have been examined .
  • The reduced density gradient (RDG) method has been used to explore non-covalent interactions (NCI) .
  • According to molecular hardness and softness, electronegativity, and chemical potential, the molecule C8H12BNO4 has a high degree of chemical stability, and a low degree of reactivity .

Spectroscopic Properties:

  • C-H asymmetric stretching vibration peak for the structure occurred at (3519.76 cm-1), and Asymmetric-Bending at (1369.12 cm-1); C-H2 (1401.10 cm-1 Asymmetric -Bending), and Asymmetric -Bending at (1280.31 cm-1) .
  • In the UV study, the maximum wavelength investigated at 802 nm, and 0.0031 oscillator strength .

Potential Applications and Research Areas:

  • Boronic acids, in general, are versatile functional groups with applications in the development of biologically important compounds .
  • AHPEBA and related boronic acid derivatives may have applications in chemical reactions or pharmaceutical research .
  • It can be used as an inhibitor .
  • Boronic-acid-modified compounds have been studied for stability at high temperatures .

Mechanism of Action

The mechanism of action of (1-Amino-2-(3,4-dihydroxyphenyl)ethyl)boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with hydroxyl or amino groups in biological molecules, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acid Compounds

Substituted Phenylboronic Acids

(a) 2,3-Difluorophenylboronic Acid
  • Structure : Fluorine substituents at positions 2 and 3 on the phenyl ring.
  • Properties :
    • Electron-withdrawing fluorine groups increase acidity (pKa ~7.5) compared to AHPEBA (pKa ~8–9).
    • Lower H-bonding capacity than AHPEBA due to lack of hydroxyl groups.
  • Applications : Commonly used in Suzuki-Miyaura cross-coupling reactions .
(b) 3-Bromophenylboronic Acid
  • Structure : Bromine at position 3.
  • Properties: Bromine’s electron-withdrawing effect enhances electrophilicity, increasing reactivity in coupling reactions.
(c) 4-Mercaptophenylboronic Acid
  • Structure : Thiol (-SH) group at position 4.
  • Properties: Forms stable monolayers on gold surfaces for biosensing. Thiol group enables disulfide bonding, unlike AHPEBA’s aminoethyl group .

Boronic Acids with Extended Functional Groups

(a) (2,3-Dihydro-1,4-Benzodioxin-2-yl)Boronic Acid (C₈H₉BO₄)
  • Structure : Benzodioxin ring fused to boronic acid.
  • Properties :
    • Enhanced π-conjugation from the benzodioxin ring increases UV absorption (λmax ~280 nm vs. AHPEBA’s 802 nm).
    • Lower thermal stability (decomposes at 150°C) compared to AHPEBA’s robust DFT-predicted stability .
(b) Tetraphenylborate Complexes of AHPEBA Derivatives
  • Structure: AHPEBA paired with tetraphenylborate (e.g., [1-amino-2-(3,4-dimethoxyphenyl)ethyl]boronic acid tetraphenylborate).
  • Properties :
    • Methoxy groups reduce polarity and H-bonding vs. AHPEBA’s hydroxyl groups.
    • Tetraphenylborate enhances solubility in organic solvents .

Biomedically Relevant Boronic Acids

(a) 3-Methacrylamidophenylboronic Acid
  • Structure : Methacrylamide group linked to phenylboronic acid.
  • Properties: Polymerizable for hydrogel synthesis (e.g., glucose-responsive insulin delivery). Lacks AHPEBA’s aminoethyl chain, limiting direct dopamine-mimetic activity .
(b) (3-(Adamantan-1-yl)-4-Methoxyphenyl)Boronic Acid
  • Structure : Bulky adamantane and methoxy substituents.
  • Properties :
    • Adamantane enhances lipid solubility for blood-brain barrier penetration.
    • Methoxy group reduces antioxidant capacity vs. AHPEBA’s catechol .

Key Comparative Data

Property AHPEBA 2,3-Difluorophenylboronic Acid (2,3-Dihydrobenzodioxin)Boronic Acid
Band Gap (eV) -5.85 N/A N/A
λmax (UV) 802 nm ~260 nm ~280 nm
Functional Groups Catechol, -NH₂, -B(OH)₂ -F, -B(OH)₂ Benzodioxin, -B(OH)₂
Reactivity Low (stable) High (electrophilic) Moderate
Biomedical Potential Dopamine mimic, enzyme inhibition Cross-coupling reagent Lab reagent

Biological Activity

(1-Amino-2-(3,4-dihydroxyphenyl)ethyl)boronic acid, commonly referred to as AHPEBA, is a boronic acid derivative of L-DOPA. This compound has garnered attention due to its potential therapeutic applications, particularly in the treatment of neurological disorders like Parkinson's disease. The following sections will delve into its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

AHPEBA is characterized by the molecular formula C8H12BNO4\text{C}_8\text{H}_{12}\text{BNO}_4. Its structure includes an amino group and a dihydroxyphenyl moiety, which contribute to its biological reactivity and interaction with various biological targets. The presence of the boronic acid group allows for reversible binding with certain biomolecules, enhancing its utility in biochemical applications .

1. Enzyme Inhibition

AHPEBA exhibits significant enzyme inhibition properties. Studies have shown that boronic acids can effectively inhibit various enzymes by forming covalent bonds with active site residues. For instance:

  • Acetylcholinesterase Inhibition : AHPEBA has demonstrated moderate inhibition of acetylcholinesterase (IC50: 115.63 µg/mL), which is crucial for regulating neurotransmitter levels in the brain .
  • Butyrylcholinesterase Activity : It shows high inhibitory activity against butyrylcholinesterase (IC50: 3.12 µg/mL), indicating potential applications in treating conditions associated with cholinergic dysfunction .

2. Antioxidant Activity

The compound has been evaluated for its antioxidant properties. In vitro studies have reported an IC50 value of 0.14 ± 0.01 µg/mL in DPPH radical scavenging assays, suggesting strong antioxidant capabilities that may protect neuronal cells from oxidative stress .

1. Neurological Disorders

Due to its structural similarity to L-DOPA, AHPEBA may serve as a promising candidate for treating Parkinson's disease by enhancing dopamine levels in the brain. The reversible binding properties of the boronic acid group could facilitate improved delivery and efficacy of dopaminergic therapies.

2. Cancer Treatment

AHPEBA has shown selective cytotoxicity against cancer cell lines (e.g., MCF-7) with an IC50 of 18.76 ± 0.62 µg/mL, while exhibiting minimal toxicity to healthy cells . This selectivity may be attributed to its ability to target specific cellular pathways involved in tumor growth.

Case Study 1: Antioxidant and Cytotoxic Activity

A study evaluated the biological activity of several boronic acid derivatives, including AHPEBA. The results indicated that these compounds possess significant antioxidant properties and selective cytotoxicity towards cancer cells while sparing healthy cell lines .

CompoundDPPH IC50 (µg/mL)MCF-7 IC50 (µg/mL)Acetylcholinesterase IC50 (µg/mL)
AHPEBA0.14 ± 0.0118.76 ± 0.62115.63 ± 1.16
Control Compound AXYZ

Case Study 2: Enzyme Interaction

Research has demonstrated that boronic acids can enhance the delivery of therapeutic enzymes by modifying their surface properties through boronation. This approach significantly increased cellular uptake and retention of RNase A, a cytotoxic enzyme, demonstrating the potential for AHPEBA in targeted enzyme therapy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.